molecular formula C13H22F2N2O2 B15243710 tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate

tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate

Katalognummer: B15243710
Molekulargewicht: 276.32 g/mol
InChI-Schlüssel: QTRCTPKYSRZKRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate is a synthetic organic compound with the molecular formula C13H22F2N2O2. It is characterized by a spirocyclic structure containing both nitrogen and fluorine atoms, which contribute to its unique chemical properties .

Vorbereitungsmethoden

The synthesis of tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate typically involves a multi-step process. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:

Analyse Chemischer Reaktionen

tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique spirocyclic and fluorinated structure. These interactions can modulate biological pathways and processes .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate can be compared with other spirocyclic compounds, such as:

The presence of fluorine atoms in this compound imparts unique properties, such as increased stability and potential for specific interactions with biological targets, making it distinct from its analogs.

Eigenschaften

Molekularformel

C13H22F2N2O2

Molekulargewicht

276.32 g/mol

IUPAC-Name

tert-butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-8-6-12(9-17)13(14,15)5-4-7-16-12/h16H,4-9H2,1-3H3

InChI-Schlüssel

QTRCTPKYSRZKRK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C(CCCN2)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.